molecular formula C24H29N3O4 B1192270 BDA-366 CAS No. 1821496-27-8

BDA-366

Cat. No.: B1192270
CAS No.: 1821496-27-8
M. Wt: 423.513
InChI Key: JYOOEVFJWLBLKF-HOTGVXAUSA-N
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Safety and Hazards

BDA-366 is classified as toxic and can cause harm if swallowed . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental ingestion or contact, immediate medical attention is advised .

Preparation Methods

The synthetic routes and reaction conditions for BDA-366 are not extensively detailed in the available literature. it is known that the compound was identified through virtual screening combined with biophysical and biochemical methods . The industrial production methods for this compound have not been explicitly documented, indicating that it may still be in the research and development phase.

Properties

CAS No.

1821496-27-8

Molecular Formula

C24H29N3O4

Molecular Weight

423.513

IUPAC Name

1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N

SMILES

CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDA-366;  BDA 366;  BDA366.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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